2-(3-Chlorophenyl)propan-2-amine hydrochloride is a chemical compound characterized by the presence of a chlorophenyl group attached to a propan-2-amine structure. It is commonly utilized in various scientific and pharmaceutical applications due to its unique chemical properties. The compound is often referenced by its Chemical Abstracts Service number, which is 17790-50-0.
This compound can be synthesized from readily available precursors such as 3-chlorobenzaldehyde and nitroethane, making it accessible for research and industrial purposes. Its synthesis and properties have been documented in several chemical databases and journals, providing a wealth of information for researchers.
2-(3-Chlorophenyl)propan-2-amine hydrochloride falls under the category of amines, specifically secondary amines due to the presence of two carbon groups attached to the nitrogen atom. It is also classified as a hydrochloride salt, which enhances its solubility in water and makes it easier to handle in laboratory settings.
The synthesis of 2-(3-Chlorophenyl)propan-2-amine hydrochloride typically involves a multi-step process:
The reaction conditions are crucial for optimizing yield and purity. Parameters such as temperature, pressure, and reaction time must be carefully controlled throughout the synthesis process to minimize by-products and maximize the desired product's yield .
The molecular formula for 2-(3-Chlorophenyl)propan-2-amine hydrochloride is . The compound consists of a propan-2-amine backbone with a chlorophenyl substituent.
Key structural data includes:
2-(3-Chlorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(3-Chlorophenyl)propan-2-amine hydrochloride involves its interaction with neurotransmitter systems in biological contexts. It may act as an inhibitor or modulator of specific receptors due to its structural features, particularly the chlorophenyl group which enhances binding affinity to certain targets within the central nervous system.
The physical properties include:
Chemical properties encompass:
2-(3-Chlorophenyl)propan-2-amine hydrochloride has diverse applications in scientific research:
Catalytic asymmetric synthesis represents a cornerstone for achieving high enantiomeric excess (ee) in the synthesis of chiral amines like 2-(3-chlorophenyl)propan-2-amine. Modern approaches leverage transition metal catalysts and organocatalysts to induce stereoselectivity during key bond-forming steps. Chiral Schiff base metal complexes (e.g., Cr(III)-salen derivatives) enable asymmetric C-C bond formations via carbonyl-ene or hetero-Diels-Alder reactions that establish the propan-2-amine scaffold with concurrent stereocenter generation. These catalysts facilitate precise spatial control during nucleophilic addition to prochiral ketone intermediates derived from 3-chloroacetophenone precursors [6].
Organocatalytic strategies employing modified cinchona alkaloids or proline derivatives demonstrate exceptional efficacy in enantioselective amination reactions. For instance, phase-transfer catalysts facilitate Michael additions between nitromethane and α,β-unsaturated carbonyls containing the 3-chlorophenyl moiety, yielding β-nitro amines that undergo subsequent reduction to the target amine. Catalyst loadings of 2-5 mol% routinely achieve >90% ee by leveraging hydrogen-bonding networks and steric constraints within chiral pockets [6] . Kinetic resolution techniques using lipases or engineered transaminases provide biocatalytic alternatives, particularly effective for racemate separation at the secondary amine stage, achieving enantiomeric ratios (E) >200 under mild aqueous conditions [8].
Table 1: Catalytic Systems for Enantioselective Synthesis
Catalyst Type | Reaction | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Cr(III)-salen complex | Hetero-Diels-Alder | 94 | 88 | [6] |
Cinchona-derived PTC | Michael addition | 92 | 85 | |
Candida antarctica Lipase | Kinetic resolution | >99 | 45* | [8] |
Theoretical maximum yield for kinetic resolution = 50% |
Strategic deployment of advanced intermediates streamlines the construction of the propan-2-amine backbone while preserving the 3-chlorophenyl substituent. Cyclic sulfamidates derived from L-serine or D-mannitol provide chiral templates that undergo regioselective ring-opening with 3-chlorophenyl nucleophiles. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Negishi reactions) on halogenated sulfamidates enables early-stage introduction of the aryl group, followed by BF₃·OEt₂-mediated aziridination and hydrolysis to yield enantioenriched amines [8].
Nitropropene intermediates offer a versatile pathway via Henry condensation between 3-chlorobenzaldehyde and nitroethane, yielding β-nitrostyrenes. Subsequent conjugate addition of methylmagnesium bromide or catalytic hydrogenation generates tertiary nitro compounds. Critical stereocontrol emerges from asymmetric reductions using (R)-Ru(BINAP)Cl₂ or transfer hydrogenation with Hantzsch ester/organocatalyst systems, affording chiral nitroalkanes that undergo reductive amination via Zn/AcOH or catalytic hydrogenation. This approach achieves diastereomeric ratios >20:1 when employing Evans oxazolidinone auxiliaries temporarily bound to the amine nitrogen [4] [8].
Reductive amination stands as the pivotal step converting carbonyl or nitro precursors to the target amine. Lithium aluminum hydride (LiAlH₄) remains widely employed for ketone reduction but requires stringent optimization to maximize yield and minimize impurities. Controlled addition protocols (0°C, THF) at 1.5-2.0 equivalents prevent overreduction and facilitate selective imine intermediate formation. Post-reduction quenching with Rochelle’s salt (sodium potassium tartrate) enhances aluminum sludge removal, improving isolated hydrochloride purity to >98% [4] .
Catalytic methodologies offer sustainable advantages over stoichiometric reductants. Pd/C (5-10 wt%) or Raney nickel systems enable transfer hydrogenation using ammonium formate or cyclohexene as H-donors in ethanol/water mixtures, achieving near-quantitative conversion at 60-80°C and 50 psi H₂. Recent advances utilize Shvo’s catalyst (hydridotetracarbonylruthenium) for carbonyl reductions under mild conditions (25-40°C), suppressing dehalogenation of the sensitive 3-chlorophenyl ring—a prevalent side-reaction (>15%) observed with Pd-based systems . Borane-dimethylsulfide complex (BMS) in tetrahydrofuran provides chemoselective reduction of enaminone intermediates with <2% dechlorination.
Table 2: Reduction Methods for Precursor Conversion
Reducing Agent | Precursor | Temp (°C) | Yield (%) | Dechlorination (%) |
---|---|---|---|---|
LiAlH₄ (1.5 eq) | Ketone | 0 | 92 | 0 |
Pd/C + HCO₂NH₄ | Enaminone | 80 | 95 | 8 |
Raney Ni + H₂ (50 psi) | Nitro compound | 60 | 89 | 12 |
Ru(CO)₄H (0.5 mol%) | Ketone | 40 | 96 | <1 |
Continuous flow reactors revolutionize the industrial synthesis of 2-(3-chlorophenyl)propan-2-amine hydrochloride by intensifying hazardous transformations and improving scalability. Corning Advanced-Flow™ reactors (AFR) exemplify this technology, employing heart-shaped microfluidic channels (500-2000 µm) fabricated in corrosion-resistant SiC or glass. These systems achieve exceptional heat transfer coefficients (>5000 W/m²K) compared to batch reactors (<500 W/m²K), enabling precise thermal control during exothermic steps like LiAlH₄ reductions or Grignard additions [2] [4].
Integrated AFR systems facilitate multi-step sequences by coupling reaction modules. For instance, nitration of 3-chloroethylbenzene using mixed acid (H₂SO₄/HNO₃) proceeds in a first module at 5°C, followed by inline separation and catalytic hydrogenation (Pd/C cartridge) at 70°C/100 bar to the amine intermediate. Final methylation occurs via Eschweiler-Clarke conditions (HCOOH/HCHO) in a high-temperature module (150°C). This configuration reduces processing time from 48 hours (batch) to <30 minutes residence time while minimizing intermediate isolation steps. Scale-up achieves production rates >100 kg/hour using numbered-up G4 reactor systems with automated feeding and real-time PAT monitoring (FTIR, UV) for impurity tracking [2] [7].
The inherent safety of microreactors derives from sub-milliliter reaction volumes, confining hazardous reagents like LiAlH₄ or toxic intermediates. Pressure-resistant designs (up to 20 bar) permit high-temperature processing in supercritical solvents (e.g., scCO₂), enhancing mass transfer for heterogeneous reductions. Implementation at facilities like Medichem (Spain) demonstrates 50% reduction in scale-up time from lab to production while adhering to ATEX and cGMP regulations for pharmaceutical applications [4] [7].
Solvent optimization critically impacts the sustainability profile of 2-(3-chlorophenyl)propan-2-amine hydrochloride synthesis. Solvent selection guides categorizing solvents as "preferred" (green), "usable" (amber), or "undesirable" (red) drive substitution of hazardous dipolar aprotic solvents. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) replace carcinogenic THF or DCM in extractions and reductions, offering comparable solvency with improved biodegradability. For polar reactions, dimethyl carbonate (DMC) serves as a bio-based alternative to NMP or DMF, reducing reprotoxicity risks while maintaining yield in amination steps (>87%) [3] .
Waste minimization employs atom economy (AE) and E-factor metrics. AE calculations for reductive amination routes reveal efficiencies of 78-85%, whereas Friedel-Crafts acylation paths drop to 65% due to stoichiometric AlCl₃ usage. E-factors (kg waste/kg product) vary significantly:
Solvent recovery via falling-film evaporators or membrane separation achieves >95% DMC and 2-MeTHF reuse, slashing cEF (complete E-factor) from 182 to near sEF (simple E-factor) levels. Reaction mass efficiency (RME) improves from 15% (batch) to 63% (optimized flow) by coupling solvent swaps with catalytic hydrogenations replacing LiAlH₄. Water usage declines 40% through countercurrent extraction designs, while enzymatic kinetic resolutions minimize heavy metal waste from traditional resolution agents [3] [5] .
Table 3: Green Metrics Comparison for Synthetic Routes
Parameter | Traditional Batch | Optimized Flow | Catalytic Route |
---|---|---|---|
Atom Economy (%) | 65 | 78 | 85 |
E-factor (cEF) | 45 | 12 | 8 |
Process Mass Intensity | 126 | 31 | 19 |
Solvent Recovery (%) | 60 | 90 | 95 |
Energy Demand (MJ/kg) | 340 | 210 | 150 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9